molecular formula C15H14ClFN2O3S2 B5761325 (5-CHLORO-2-THIENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE

(5-CHLORO-2-THIENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE

Cat. No.: B5761325
M. Wt: 388.9 g/mol
InChI Key: OSZSDMZTVNQOFC-UHFFFAOYSA-N
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Description

(5-Chloro-2-thienyl){4-[(4-fluorophenyl)sulfonyl]piperazino}methanone is a complex organic compound with the molecular formula C₁₅H₁₄ClFN₂O₃S₂. This compound is characterized by the presence of a thienyl group, a fluorophenyl group, and a piperazine ring, making it a unique and versatile molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-thienyl){4-[(4-fluorophenyl)sulfonyl]piperazino}methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-chloro-2-thiophenecarboxylic acid with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This is followed by the reaction with piperazine to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-thienyl){4-[(4-fluorophenyl)sulfonyl]piperazino}methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (5-Chloro-2-thienyl){4-[(4-fluorophenyl)sulfonyl]piperazino}methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets make it a candidate for the development of new therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential use in treating various diseases. Its ability to modulate specific biological pathways makes it a promising compound for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of (5-Chloro-2-thienyl){4-[(4-fluorophenyl)sulfonyl]piperazino}methanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with diverse biological targets makes it a versatile and valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O3S2/c16-14-6-5-13(23-14)15(20)18-7-9-19(10-8-18)24(21,22)12-3-1-11(17)2-4-12/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZSDMZTVNQOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(S2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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